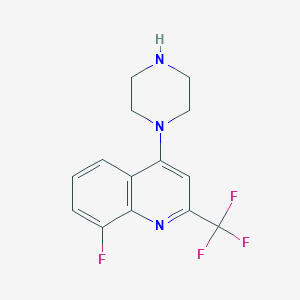

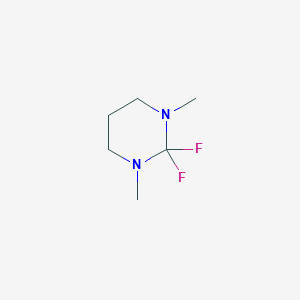

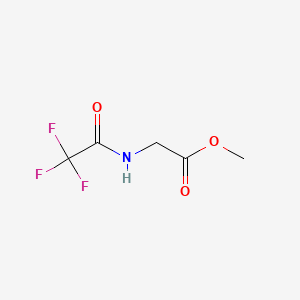

2,2-Difluoro-1,3-dimethyl-1,3-diazinane

Overview

Description

The compound 2,2-Difluoro-1,3-dimethyl-1,3-diazinane is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could provide insight into the synthesis and properties of similar diazinane derivatives. The first paper describes the synthesis of diareno-1,2-diazepines through intramolecular dehydrofluorination of azo-compounds, which suggests a method that might be applicable to the synthesis of this compound if similar starting materials and reaction conditions are used . The second paper discusses the reaction of a diazasilastannetidine compound with silver trifluoromethanesulfonate, leading to a rearrangement and the formation of a coordination polymer with unusual short metal-nitrogen bonds . This paper provides insights into the reactivity of nitrogen-containing heterocycles with electrophilic reagents.

Synthesis Analysis

The synthesis of related compounds involves intramolecular reactions that result in the formation of heterocyclic structures. In the context of this compound, a similar approach could be envisioned where a precursor with appropriate substituents undergoes cyclization. The first paper indicates that heating azo-compounds in organic solvents can lead to cyclization, which could be a relevant method for synthesizing diazinane derivatives .

Molecular Structure Analysis

While the molecular structure of this compound is not provided, the first paper's mention of X-ray crystallography for a related compound suggests that such techniques could be used to determine the molecular parameters of diazinane derivatives . The second paper's detailed description of the crystal structure of a diazasilastannetidine compound, including bond lengths and angles, could serve as a comparative basis for understanding the structural aspects of this compound .

Chemical Reactions Analysis

The reactivity of nitrogen-containing heterocycles, as seen in the second paper, shows that they can undergo rearrangements and form new bonds when treated with specific reagents like silver trifluoromethanesulfonate . This suggests that this compound might also participate in similar reactions, potentially leading to the formation of new compounds with different substituents or functional groups.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of this compound are not directly discussed, the properties of related compounds can provide some expectations. For instance, the presence of fluorine atoms in the compound could influence its reactivity and physical properties such as boiling point, solubility, and stability. The coordination polymer described in the second paper highlights the potential for forming polymers with diazinane derivatives, which could affect their solubility and melting points .

Mechanism of Action

Target of Action

The primary targets of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane are alcohols, aldehydes, and ketones . The compound acts as a deoxo-fluorinating agent, converting these targets into monofluorides and gem-difluorides .

Mode of Action

this compound interacts with its targets through a process known as deoxofluorination . This involves the replacement of a hydroxyl group (OH) in alcohols or a carbonyl group (C=O) in aldehydes and ketones with a fluorine atom, resulting in the formation of monofluorides and gem-difluorides .

Pharmacokinetics

The compound is described as a clear liquid with a boiling point of 47 °c at 37 mmhg and a melting point of -87 °C . These properties may influence its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the conversion of alcohols, aldehydes, and ketones into fluorinated compounds . This can alter the chemical properties of these compounds and potentially affect their biological functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is thermally stable, with thermal decomposition beginning at 150 °C . Therefore, temperature could be a significant environmental factor affecting its stability and reactivity.

Safety and Hazards

Future Directions

The future directions for DFI could involve exploring its use in other types of chemical reactions. For instance, Kitazume and coworkers reported the fluorination of various alcohols, aldehydes, and ketones with DFI in ionic liquids . This approach eliminates the need for conventional aqueous work-up procedures and allows for the easy recovery of the solvent after extracting the fluorination products with diethyl ether .

properties

IUPAC Name |

2,2-difluoro-1,3-dimethyl-1,3-diazinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2/c1-9-4-3-5-10(2)6(9,7)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPCCLZKQGMFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(C1(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381280 | |

| Record name | 2,2-difluoro-1,3-dimethyl-1,3-diazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

497181-15-4 | |

| Record name | 2,2-difluoro-1,3-dimethyl-1,3-diazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone](/img/structure/B3031480.png)

![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)